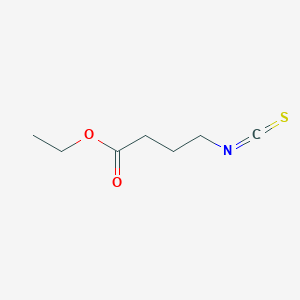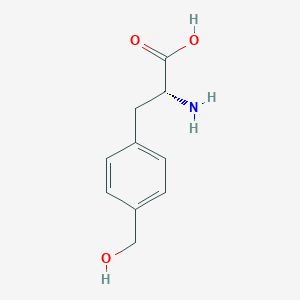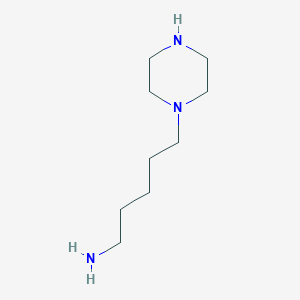
苯磺酸三甲基甲硅酯
描述
Trimethylsilyl benzenesulfonate is a chemical compound with the linear formula C6H5SO3Si(CH3)3 . It has a molecular weight of 230.36 .
Synthesis Analysis
While specific synthesis methods for Trimethylsilyl benzenesulfonate were not found in the search results, a related compound, Potassium trimethylsilylbenzenesulfonate (KTSS), has been mentioned in the context of flame retardancy for polycarbonate .Molecular Structure Analysis
The molecular structure of Trimethylsilyl benzenesulfonate can be represented by the SMILES stringCSi(C)OS(=O)(=O)c1ccccc1 . The InChI representation is InChI=1S/C9H14O3SSi/c1-14(2,3)12-13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3 . Physical And Chemical Properties Analysis
Trimethylsilyl benzenesulfonate has a refractive index of n20/D 1.493 (lit.), a boiling point of 154-156°C (lit.), and a density of 1.138 g/mL at 25°C (lit.) .科学研究应用
Flame Retardant for Polycarbonate
KTSS has been developed as an extremely efficient flame retardant for bisphenol-A based polycarbonate . It combines trimethylsilyl and sulfonate groups in its molecule, making it 7 times less water soluble and 5 times more effective in flame retardancy than potassium benzenesulfonylbenzenesulfonate (KSS), a commercial workhorse for polycarbonate (PC) .
Enhancing Limiting Oxygen Index (LOI)
At a loading of 0.02%, KTSS enables PC to achieve a solid UL-94 V0 rating and a limiting oxygen index (LOI) value of 34.4%, representing an increase of 8.5 units . This suggests that KTSS can significantly enhance the LOI of materials, making them more resistant to combustion.
Promoting Charring Process
The high efficiency of KTSS stems from its great migration ability to the burning polymer surface facilitated by the trimethylsilyl group . It timely releases active alkaline species that promote the charring process of PC .
Stabilization of Char
KTSS contributes to the stabilization of char by silicon . This is crucial in flame retardancy as it forms a protective layer on the material, preventing further combustion.
Retaining Physical Properties of PC
In addition to the exceptional flame retardancy, PC/KTSS retains excellent physical properties of PC . This means that the addition of KTSS does not compromise the desirable properties of the material.
Reducing Water Solubility
KTSS is 7 times less water soluble than KSS . This property is beneficial in environments with high humidity, reducing the risk of the flame retardant leaching out of the material.
作用机制
Target of Action
Trimethylsilyl benzenesulfonate (KTSS) is primarily used as a flame retardant for bisphenol-A based polycarbonate (PC) . Its primary target is the PC material, where it acts to increase the flame retardancy of the material .
Mode of Action
The mode of action of KTSS involves several key steps. Firstly, it has a great migration ability to the burning polymer surface facilitated by the trimethylsilyl group . This allows it to reach the areas where it is most needed during a fire. Secondly, it releases active alkaline species that promote the charring process of PC . This charring process helps to slow down the burning and reduce the spread of the fire. Lastly, it stabilizes the char by silicon , which further enhances the flame retardancy.
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the case of KTSS, we can consider its similar properties in the context of its application in PC. KTSS is incorporated into the PC material, where it is distributed throughout the material. Upon heating, it migrates to the burning surface and releases active species
Result of Action
The result of the action of KTSS is an increased flame retardancy of the PC material. Specifically, at a loading of 0.02%, KTSS enables PC to achieve a solid UL-94 V0 rating and a limiting oxygen index (LOI) value of 34.4%, representing an increase of 8.5 units . This means that the material is much less likely to catch fire and spread the fire if it does. In addition to the exceptional flame retardancy, PC/KTSS retains excellent physical properties of PC .
Action Environment
The action of KTSS is influenced by the environment in which it is used. For example, the temperature at which the PC material is exposed can affect the migration ability of KTSS and its subsequent release of active species . Furthermore, KTSS is 7 times less water soluble , which means it is less likely to leach out in a high-humidity environment compared to other flame retardants. This makes it a more stable and effective flame retardant in various environmental conditions.
未来方向
属性
IUPAC Name |
trimethylsilyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3SSi/c1-14(2,3)12-13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUPGHJJFSUZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170548 | |
| Record name | Trimethylsilyl benzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl benzenesulfonate | |
CAS RN |
17882-06-3 | |
| Record name | Silanol, 1,1,1-trimethyl-, 1-benzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17882-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl benzenesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl benzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Trimethylsilyl benzenesulfonate acts as a latent acid by remaining relatively unreactive until it comes into contact with water []. Upon contact with water, it undergoes hydrolysis, transforming into benzenesulfonic acid. Benzenesulfonic acid, with a pKa of less than 2, is a strong acid that can then promote adhesion or sealing processes. This controlled release of acid is particularly useful in nonaqueous compositions where premature acidification could be detrimental.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





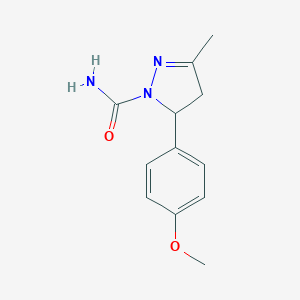

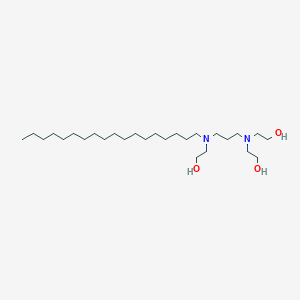
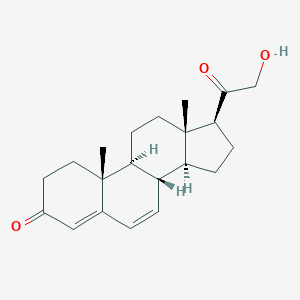
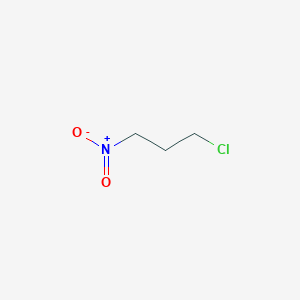
![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)
